molecular formula C18H18N2OS B2360407 3-(3,3-Diphenylpropyl)-2-sulfanylideneimidazolidin-4-one CAS No. 899964-95-5

3-(3,3-Diphenylpropyl)-2-sulfanylideneimidazolidin-4-one

Cat. No.: B2360407
CAS No.: 899964-95-5
M. Wt: 310.42
InChI Key: JUWFRCNOJMUMHR-UHFFFAOYSA-N
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Description

3-(3,3-Diphenylpropyl)-2-sulfanylideneimidazolidin-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a diphenylpropyl group attached to an imidazolidinone ring, which is further modified with a sulfanylidene group. The intricate structure of this compound makes it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Diphenylpropyl)-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,3-diphenylpropylamine with a suitable thiocarbonyl compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Diphenylpropyl)-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the conversion of the sulfanylidene group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanylidene group is replaced by other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Alkyl halides, aryl halides; reactions are conducted in the presence of a base, such as sodium hydroxide or potassium carbonate, in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Alkylated or arylated derivatives

Scientific Research Applications

3-(3,3-Diphenylpropyl)-2-sulfanylideneimidazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3,3-Diphenylpropyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s ability to form strong covalent bonds with other molecules contributes to its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,3-Diphenylpropylamine: A related compound with a similar diphenylpropyl group but lacking the imidazolidinone and sulfanylidene functionalities.

    3,3-Diphenylpropyl isocyanate: Another related compound used in the production of polyurethane foams and other polymers.

    3,3-Diphenylpropionic acid: A structurally similar compound with a carboxylic acid group instead of the imidazolidinone ring.

Uniqueness

3-(3,3-Diphenylpropyl)-2-sulfanylideneimidazolidin-4-one stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. The presence of the sulfanylidene group enhances its reactivity, while the imidazolidinone ring contributes to its stability and potential bioactivity. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3,3-diphenylpropyl)-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c21-17-13-19-18(22)20(17)12-11-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWFRCNOJMUMHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)N1)CCC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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